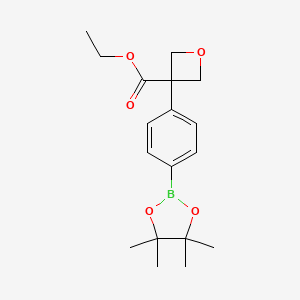
Ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)oxetane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxetane-3-carboxylate is a chemical compound with the following IUPAC name: N-ethyl-N’-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiourea. Its molecular formula is C₁₅H₂₃BN₂O₂S, and it has a molecular weight of 306.24 g/mol . This compound is commonly used in pharmaceutical and chemical intermediate preparations.
Preparation Methods
Industrial Production Methods: As of now, there is limited information on large-scale industrial production methods for this compound. Research and development efforts may be ongoing to optimize its synthesis for industrial applications.
Chemical Reactions Analysis
Ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxetane-3-carboxylate can participate in various chemical reactions:
Common reagents and conditions for these reactions would depend on the specific transformation and functional group modifications.
Scientific Research Applications
Chemistry:
Boron-Containing Building Block: Researchers use this compound as a boron-containing building block in organic synthesis due to its unique structure and reactivity.
Cross-Coupling Reactions: It may serve as a substrate in Suzuki-Miyaura or other cross-coupling reactions.
Drug Discovery: The compound’s boron-containing moiety makes it interesting for drug discovery and development.
Biological Probes: It could be used as a probe to study biological processes.
Fine Chemicals: Ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxetane-3-carboxylate may find applications in fine chemical synthesis.
Mechanism of Action
The specific mechanism of action for this compound remains an area of active research. It likely interacts with molecular targets or pathways relevant to its applications.
Comparison with Similar Compounds
Ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxetane-3-carboxylate is structurally unique due to its boron-containing oxetane ring. Similar compounds include 1,2-Diphenyl-1,2-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethene .
Biological Activity
Ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)oxetane-3-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its interaction with cancer cell lines and other relevant biological systems.
Chemical Structure and Properties
The compound is characterized by the presence of an oxetane ring and a boron-containing moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). The oxetane group is known for its ability to enhance the pharmacological properties of drugs by improving their metabolic stability and bioavailability.
Molecular Formula and Weight
- Molecular Formula : C₁₅H₁₉B₁O₄
- Molecular Weight : 276.14 g/mol
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of oxetane-containing compounds against various human cancer cell lines. Notably:
- Cell Lines Tested : MCF-7 (breast cancer), MDA-MB-231 (breast cancer), and PANC-1 (pancreatic cancer).
- Findings : Some oxetane derivatives exhibited significant cytotoxicity with IC₅₀ values as low as 0.47 μM against MCF-7 cells. However, these compounds generally did not inhibit tubulin polymerization effectively when compared to their ketone counterparts .
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| 5c | MCF-7 | 0.47 |
| 5h | MDA-MB-231 | 0.75 |
| 5k | PANC-1 | 1.20 |
The mechanism by which these compounds exert their effects appears to be multifaceted:
- Inhibition of Tubulin Polymerization : Although some derivatives showed weak activity in this regard (IC₅₀ > 20 μM), the lack of significant inhibition suggests alternative mechanisms may be at play.
- Cytotoxicity : The observed cytotoxic effects may stem from the disruption of cellular processes rather than direct interference with tubulin dynamics .
Structure-Activity Relationship (SAR)
Preliminary SAR studies indicate that modifications to the oxetane structure can significantly influence biological activity:
- Functional Groups : Compounds with halogen substitutions at specific positions on the phenyl ring demonstrated enhanced cytotoxicity.
- Substituent Effects : The presence of electron-withdrawing groups like Br or Cl at the R₂ position correlated with increased potency against cancer cell lines .
Case Studies
A notable study involved synthesizing several analogues of this compound and evaluating their biological activities. The most promising candidates were further tested for their ability to induce apoptosis in cancer cells through various assays.
Key Findings from Case Studies
- Apoptosis Induction : Selected compounds were found to trigger apoptosis in MCF-7 cells via caspase activation.
- Cell Cycle Arrest : Some derivatives caused G1 phase arrest in treated cells, suggesting potential mechanisms for their anticancer effects.
Properties
Molecular Formula |
C18H25BO5 |
|---|---|
Molecular Weight |
332.2 g/mol |
IUPAC Name |
ethyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxetane-3-carboxylate |
InChI |
InChI=1S/C18H25BO5/c1-6-22-15(20)18(11-21-12-18)13-7-9-14(10-8-13)19-23-16(2,3)17(4,5)24-19/h7-10H,6,11-12H2,1-5H3 |
InChI Key |
ITEJVWGBLWSDJQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(COC3)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















